molecular formula C12H11ClN4S2 B2388682 1-(4-Chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine CAS No. 2418667-69-1

1-(4-Chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine

Cat. No.: B2388682
CAS No.: 2418667-69-1
M. Wt: 310.82
InChI Key: ZOZIBILKEDMZEW-UHFFFAOYSA-N
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Description

1-(4-Chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine is a complex organic compound that belongs to the class of thienopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . The subsequent steps include chlorination and further functionalization to introduce the N-methyl-N-(1,3-thiazol-2-ylmethyl) group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 1-(4-Chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function . This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine is unique due to its specific substitution pattern and the presence of the N-methyl-N-(1,3-thiazol-2-ylmethyl) group.

Properties

IUPAC Name

1-(4-chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4S2/c1-17(7-10-14-3-5-18-10)6-9-15-8-2-4-19-11(8)12(13)16-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZIBILKEDMZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=C(C(=N1)Cl)SC=C2)CC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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